Citrus red 2

Description

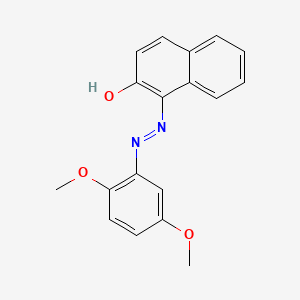

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2,5-dimethoxyphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-13-8-10-17(23-2)15(11-13)19-20-18-14-6-4-3-5-12(14)7-9-16(18)21/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUABKCEXOMRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024838 | |

| Record name | C.I. Solvent Red 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Citrus red no. 2 appears as orange to yellow solid or dark red powder. (NTP, 1992), Orange to yellow or dark red solid; [CAMEO] Red crystalline solid; [MSDSonline] | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citrus Red 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Partially soluble in ethanol and vegetable oils | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRUS RED 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange to yellow solid or dark red powder (NTP, 1992), Crystals | |

CAS No. |

6358-53-8 | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Solvent Red 80 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrus Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, 1-[2-(2,5-dimethoxyphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2,5-dimethoxyphenyl)azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRUS RED NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QE5Y68984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRUS RED 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

311 to 315 °F (NTP, 1992), 156 °C | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRUS RED 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Synthesis and Mechanistic Pathways of Citrus Red 2

Fundamental Principles of Azo Dye Synthesis

The creation of azo dyes is a cornerstone of industrial organic chemistry, built upon two critical reaction types: diazotization and azo coupling.

Diazotization Reactions: Theoretical Frameworks and Practical Considerations

Diazotization is the process by which a primary aromatic amine is converted into a diazonium salt byjus.comunb.ca. This transformation typically involves reacting the aromatic amine with nitrous acid (HNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl) byjus.comchemistrystudent.com. Nitrous acid is usually generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with the mineral acid byjus.comchemistrystudent.com.

The theoretical framework for diazotization involves the electrophilic attack of the nitrosonium ion (NO⁺), derived from nitrous acid, on the amine's nitrogen atom byjus.com. This is followed by a series of proton transfers and dehydration steps, ultimately yielding the highly reactive aryldiazonium cation ([Ar-N≡N]⁺) byjus.comuomustansiriyah.edu.iq.

Practical Considerations:

Temperature Control: Diazonium salts are notoriously unstable and can decompose rapidly, especially when dry or at elevated temperatures chemistrystudent.comnih.gov. Therefore, diazotization reactions are almost universally carried out at low temperatures, typically between 0-5 °C, often using an ice-salt bath chemistrystudent.comuomustansiriyah.edu.iq. This low temperature is crucial to minimize side reactions, such as the formation of phenols, and to maintain the stability of the diazonium salt until it can be used in the subsequent coupling reaction uomustansiriyah.edu.iq.

Acidic Medium: The reaction requires an acidic medium to facilitate the formation of the nitrosonium ion and to stabilize the diazonium salt byjus.comorganic-chemistry.org. The concentration of the acid is important for efficient reaction and stability.

Stoichiometry: Precise control of the stoichiometric ratios of the amine, sodium nitrite, and acid is necessary for optimal yield and purity.

Coupling Reactions: Mechanistic Insights and Regioselectivity

Azo coupling is the reaction where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, known as the coupling agent, to form the azo linkage (-N=N-) nih.govorganic-chemistry.orgwikipedia.org. This reaction is a type of electrophilic aromatic substitution nih.govwikipedia.org.

Mechanistic Insights: The diazonium ion acts as the electrophile, attacking the activated aromatic ring of the coupling component. This attack typically occurs at the para position relative to the activating group (e.g., hydroxyl or amino group) due to its higher electron density organic-chemistry.orgwikipedia.org. If the para position is blocked, coupling can occur at an ortho position, though often at a slower rate wikipedia.org. The reaction mechanism involves the formation of a sigma complex, followed by deprotonation to restore aromaticity and yield the azo compound chemtube3d.comrsc.org.

Regioselectivity: The regioselectivity of the coupling reaction is primarily governed by the electronic and steric effects of the substituents on the coupling component. Electron-donating groups (e.g., -OH, -NR₂) strongly activate the aromatic ring towards electrophilic attack, directing substitution to the ortho and para positions uomustansiriyah.edu.iqnih.govorganic-chemistry.org. The specific position of coupling can be influenced by the pH of the reaction medium and the nature of the diazonium salt organic-chemistry.org.

pH Dependence: The pH of the coupling reaction is critical. For coupling with phenols and naphthols, the reaction is favored in mildly alkaline to neutral conditions (pH > 7). In alkaline conditions, the coupling component is deprotonated to form a more nucleophilic phenoxide or naphthoxide ion, which enhances the rate of coupling wikipedia.org. However, if the pH is too high, the diazonium salt can decompose or react with hydroxide (B78521) ions to form less reactive species uomustansiriyah.edu.iqorganic-chemistry.org. For coupling with amines, the reaction is typically carried out under mildly acidic conditions to ensure the amine is sufficiently nucleophilic but not protonated to the point of deactivation.

Advanced Synthetic Methodologies for Citrus Red 2

While the fundamental principles remain consistent, specific methodologies are employed to optimize the synthesis of this compound for yield, purity, and industrial scalability.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include:

Temperature: As noted, maintaining low temperatures (0-5 °C) during diazotization and coupling is paramount for the stability of the diazonium intermediate and the final product chemistrystudent.comuomustansiriyah.edu.iq.

pH Control: Precise pH adjustment is vital. For coupling with 2-naphthol, alkaline conditions (pH > 10) are preferred to ensure the naphthol is in its reactive naphthoxide form, while preventing diazonium salt decomposition .

Reactant Concentration and Ratio: The molar ratios of the aromatic amine (2,5-dimethoxyaniline) to sodium nitrite and the coupling agent (2-naphthol) are carefully controlled. Excess of one reactant might be used to drive the reaction to completion, but this can also lead to purification challenges.

Solvent Choice: Solvents play a role in solubility and reaction kinetics. While water is often used, mixtures with organic solvents like ethanol (B145695) can improve the solubility of reactants and products nih.gov.

Reaction Time: The duration of both the diazotization and coupling steps is optimized to ensure complete reaction without significant degradation of intermediates or products.

Table 1: Typical Reaction Conditions for Azo Dye Synthesis (General)

| Parameter | Diazotization | Coupling |

| Temperature | 0-5 °C | 0-10 °C |

| pH | Acidic (e.g., HCl) | Mildly alkaline (e.g., NaOH, Na₂CO₃) for phenols/naphthols; mildly acidic for amines |

| Reagents | Aromatic Amine, NaNO₂, Mineral Acid | Diazonium Salt Solution, Coupling Agent |

| Solvent | Aqueous acid | Aqueous or aqueous-organic mixtures |

| Reaction Time | 15-30 minutes | 30 minutes to several hours |

| Key Considerations | Stability of diazonium salt, complete reaction | Electrophilic attack, regioselectivity, pH control |

Industrial-Scale Synthetic Approaches and Process Engineering

Industrial synthesis of this compound involves scaling up the laboratory procedures while addressing process engineering challenges. This includes:

Reactor Design: Large-scale reactors with efficient cooling systems are essential to manage the exothermic nature of the reactions and maintain the critical low temperatures required for diazonium salt stability nih.govnih.gov. Proper mixing is also crucial for ensuring uniform reaction conditions and preventing localized overheating or concentration gradients.

Continuous Flow Synthesis: Modern approaches explore continuous flow reactors for azo dye synthesis. These systems offer advantages such as improved heat and mass transfer, better control over reaction parameters, enhanced safety due to smaller reaction volumes at any given time, and potential for automation researchgate.net. This can lead to more consistent product quality and higher yields.

Purification: After synthesis, the crude this compound is typically purified through methods like filtration, washing, and crystallization to remove unreacted starting materials, by-products, and inorganic salts smolecule.comevitachem.com. The choice of purification method depends on the desired purity level and the physical properties of the dye.

Waste Management: Industrial processes must consider the environmental impact, including the management of wastewater and by-products. Strategies for minimizing waste, recycling solvents, and treating effluent are integral to sustainable manufacturing ifc.orgmdpi.com.

Novel Catalytic Systems in Azo Compound Formation

While traditional azo dye synthesis relies on stoichiometric amounts of acids and bases, research into catalytic systems aims to improve efficiency, reduce waste, and enable milder reaction conditions.

Solid Acid Catalysts: Catalysts like silica-supported boron trifluoride (BF₃·SiO₂) have been explored for promoting diazotization and coupling reactions at room temperature, offering advantages such as reusability and easier separation growingscience.comrsc.org. These catalysts can stabilize diazonium salts, allowing for less stringent temperature control.

Metal Catalysis: Various metal catalysts, including copper, gold, silver, and iron-based nanoparticles, have been investigated for their role in promoting oxidative coupling reactions or facilitating electron transfer in azo dye synthesis and degradation nih.govresearchgate.net. While not always directly used in the standard diazotization-coupling route for this compound, these systems highlight advancements in catalyzing azo bond formation or modification.

Compound Names

| Common Name | Chemical Name | CAS Number |

| This compound | 1-[(2,5-dimethoxyphenyl)azo]-2-naphthol | 6358-53-8 |

| 2,5-Dimethoxyaniline (B66101) | 2,5-Dimethoxyaniline | 102-56-7 |

| 2-Naphthol | 2-Naphthol | 135-19-3 |

| Sodium Nitrite | Sodium Nitrite | 7632-00-0 |

| Hydrochloric Acid | Hydrochloric Acid | 7647-01-0 |

| Sodium Hydroxide | Sodium Hydroxide | 1310-73-2 |

| Aniline (B41778) | Aniline | 62-53-3 |

| Solvent Yellow 7 | (E)-4-(phenyldiazenyl)phenol | 101-37-1 |

| 1-Amino-2-naphthol | 1-Amino-2-naphthol | 119-53-9 |

| 4-Amino-2-methoxytoluene | 4-Amino-2-methoxytoluene | 43076-59-7 |

Derivatization and Structural Modification Research

Research into the derivatization and structural modification of this compound, or related azo dyes, primarily focuses on altering its physicochemical properties, such as solubility, spectral characteristics, and stability, or exploring its interactions with biological molecules. While extensive research on the derivatization of this compound itself is limited in the provided search results, studies on similar azo dyes and general chemical modification principles offer insights into potential research avenues.

Modification of Functional Groups and Spectral Properties: Azo dyes, including this compound, possess several sites amenable to chemical modification. The hydroxyl group on the naphthol ring and the aromatic rings are potential targets for derivatization.

Esterification: Esterification of the hydroxyl group could alter the dye's polarity and solubility. For instance, reacting this compound with acyl chlorides like acetyl chloride or benzoyl chloride could yield ester derivatives. Such modifications in similar azo dyes have been shown to cause shifts in the maximum absorption wavelength (λmax) and influence solubility in different solvents scielo.br. While specific data for this compound derivatives is not detailed in the provided snippets, analogous research on other azo compounds suggests that esterification can lead to shifts in λmax, typically by a few nanometers, and can improve solubility in non-polar organic solvents scielo.br.

Sulfonation: Introducing sulfonic acid groups onto the aromatic rings, particularly the naphthol moiety, is a common strategy to enhance water solubility. Sulfonation of azo dyes can significantly alter their spectral properties and their affinity for different substrates. Research on other azo dyes indicates that sulfonation can lead to bathochromic (red-shift) or hypsochromic (blue-shift) effects depending on the position of the sulfonic acid group and its electronic influence on the conjugated system .

Metal Complexation: Azo dyes are known to form complexes with various metal ions. These metal complexes often exhibit distinct spectral properties, enhanced stability, and can be used in different applications, including as pigments or analytical reagents. Studies on similar azo dyes suggest that complexation with metal ions can lead to significant changes in color and absorption spectra .

Interaction with Biological Molecules: Research has also explored the interaction of this compound with biological macromolecules, particularly human serum albumin (HSA).

Binding to Human Serum Albumin (HSA): Studies using fluorescence spectroscopy, docking, and molecular dynamics simulations have investigated the binding of this compound to HSA nih.gov. These investigations suggest that this compound binds to site I of HSA, primarily through electrostatic interactions, leading to conformational changes in the protein's microenvironment nih.gov. The binding constant for this interaction has been reported to be around 10⁵ L/mol, indicating a moderate affinity nih.gov. This research provides insights into the potential bioaccumulation and transport mechanisms of the dye within biological systems.

Structural Modification for Alternative Applications: While not direct derivatization of this compound, research into natural colorants as alternatives highlights the ongoing interest in modifying or replacing synthetic dyes. Studies have evaluated natural colorants like annatto (B74696) extract, paprika extract, and paprika oleoresin for coloring citrus fruit peels, comparing their stability and color retention to this compound under various storage conditions researchgate.net. This research indirectly points to the need for stable and safe colorants, driving interest in modifications that could improve the performance or safety profile of existing dyes or lead to the development of new ones.

Data Table: Potential Spectral Shifts Upon Derivatization (Hypothetical)

The following table illustrates hypothetical spectral shifts that might be observed upon common derivatization reactions of this compound, based on general trends observed in similar azo dyes.

| Modification Type | Target Site | Potential Reagent(s) | Expected λmax Shift (nm) | Primary Effect on Properties |

| Original Dye | N/A | N/A | 0 (487 nm) | Colorant |

| Esterification | Hydroxyl (-OH) | Acetic Anhydride | -3 to -5 | Altered solubility, minor spectral shift |

| Sulfonation | Naphthol Ring | Concentrated Sulfuric Acid | -2 to +4 | Increased water solubility, spectral shift |

| Metal Complexation | Azo group / Hydroxyl | Metal Salts (e.g., Cu²⁺) | -10 to +20 | Enhanced stability, altered color |

Note: The λmax values and shifts are illustrative and based on general trends observed in similar azo dyes. Actual values would require specific experimental data for this compound derivatives.

Compound Name Table

| Common Name | Alternative Name(s) | CAS Number |

| This compound | Solvent Yellow 14, C.I. Solvent Red 80, C.I. 12156 | 6358-53-8 |

| Sudan I | 842-07-9 | |

| Solvent Yellow 14 | 842-07-9 |

Analytical Methodologies for Detection and Quantification of Citrus Red 2

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely adopted technique for the analysis of food colorants, including Citrus Red 2, due to its resolution capabilities and versatility. Various HPLC methods have been optimized for CR2 determination, often employing reversed-phase chromatography.

The selection of an appropriate stationary phase is critical for achieving efficient separation of this compound. Reversed-phase C18 (octadecylsilane) columns are overwhelmingly favored for CR2 analysis due to their ability to separate moderately polar to non-polar compounds. These columns offer good retention and selectivity for azo dyes.

Commonly Used Stationary Phases:

C18 Columns: Various C18 bonded silica (B1680970) columns are routinely employed, including Waters Acquity UPLC BEH C18, Waters BEH C18, ZORBAX SB C18, Accucore aQ C18, Waters Sunfire C18, ZORBAX Eclipse Plus C18, and Newcrom R1 HPLC columns. These columns typically feature particle sizes ranging from 1.7 µm to 5 µm, with dimensions such as 50 mm × 2.1 mm or 250 mm × 4.6 mm chrom-china.comspgykj.comsielc.comcabidigitallibrary.orgfda.gov.twcabidigitallibrary.orgacs.orgresearchgate.net.

Mixed-Mode Columns: While less common for CR2 specifically, some studies utilize mixed-mode columns with ion-pairing groups, such as the Newcrom series, which can offer alternative selectivity sielc.com.

The mobile phase composition and elution strategy significantly influence the separation efficiency, peak shape, and analysis time. For this compound, reversed-phase HPLC typically utilizes a mixture of an organic solvent and an aqueous buffer, often employing gradient elution to optimize the separation of CR2 from co-extracted substances or other dyes.

Typical Mobile Phase Components:

Organic Modifiers: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) are the most common organic solvents used.

Aqueous Buffers/Additives: Water is the primary aqueous component. Buffers or additives such as ammonium (B1175870) acetate (B1210297), formic acid, acetic acid, or phosphoric acid are frequently incorporated to control the mobile phase pH and improve peak shape and reproducibility.

Gradient Elution Profiles: Gradient elution involves a programmed change in the composition of the mobile phase over time. This allows for the elution of compounds with a wide range of polarities within a reasonable timeframe. For CR2 analysis, gradients typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent content.

Table 1: Representative HPLC Mobile Phase Compositions and Conditions for this compound Analysis

| Stationary Phase | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Temperature (°C) | Detection Wavelength (nm) | Reference |

| Waters BEH C18 (1.7 µm) | Water | Acetonitrile | 0.2 | 35 | 200-500 nm (DAD) | chrom-china.com |

| C18 (5 µm) | MeOH + H₂O (pH 4.0) | MeOH + H₂O (pH 4.0) | 0.8 | 40 | UV/VIS | spgykj.comcabidigitallibrary.org |

| Newcrom R1 / C18 | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, Phosphoric Acid | - | - | UV/VIS | sielc.com |

| CSH fluorophenyl (UHPLC) | Methanol + 5 mmol/L Ammonium Acetate (0.1% Acetic Acid) | Methanol + 5 mmol/L Ammonium Acetate (0.1% Acetic Acid) | - | - | UV/VIS | mat-test.com |

| Accucore aQ C18 | 0.1% Formic Acid in Water | Acetonitrile with 0.1% Formic Acid | 0.5 | 35 | UV/VIS | fda.gov.tw |

| Waters Sunfire C18 (5 µm) | Water | Acetonitrile | - | - | UV/VIS | cabidigitallibrary.org |

| ZORBAX Eclipse Plus C18 | 0.01% Orthophosphoric Acid in Water (pH 4.7) | Acetonitrile | - | - | UV/VIS | acs.org |

Note: "DAD" refers to Diode Array Detection, which captures a spectrum for each eluted compound.

UPLC, a more advanced form of HPLC utilizing smaller particle size stationary phases (typically < 2 µm) and higher operating pressures, enables faster analysis times and enhanced sensitivity, making it ideal for trace analysis of this compound. UPLC-MS/MS (tandem mass spectrometry) is particularly effective for detecting and quantifying CR2 at very low concentrations in complex food matrices.

UPLC-MS/MS Methodology: In UPLC-MS/MS, analytes are separated on UPLC columns (e.g., Waters Acquity UPLC BEH C18) using mobile phases often consisting of acetonitrile and water, sometimes with additives like formic acid for MS compatibility chrom-china.comspgykj.com. Detection is performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Sensitivity: Reported limits of detection (LOD) and quantification (LOQ) for CR2 using UPLC-MS/MS methods are notably low, with values such as 0.05 µg/kg (LOD) and 0.1 µg/kg (LOQ) demonstrated chrom-china.com. Another study reported LODs of 10 µg/kg and LOQs of 25 µg/kg for acid dyes including CR2 spgykj.com. These low detection limits are crucial for monitoring residual levels of the dye.

Thin-Layer Chromatography (TLC) serves as a valuable complementary technique, particularly for rapid screening and initial separation of food dyes. While generally less sensitive and quantitative than HPLC or UPLC, TLC is cost-effective, requires minimal instrumentation, and allows for the simultaneous analysis of multiple samples.

TLC Procedure: In TLC, samples are applied to a thin layer of adsorbent material (e.g., silica gel) coated on a plate. The plate is then placed in a developing chamber containing a mobile phase. As the mobile phase moves up the plate by capillary action, it separates the components of the sample based on their differential partitioning between the stationary and mobile phases.

Applications: TLC is used for screening food products for the presence of unauthorized dyes, including this compound eurofins.com. Methods involve using silica gel plates and various solvent systems, such as ethyl acetate–methanol–water–acetic acid mixtures, for separation acs.orguni-giessen.de. Visualization of spots is typically achieved under UV light or by spraying with specific reagents. High-performance TLC (HPTLC) offers improved resolution and detection capabilities compared to traditional TLC uni-giessen.de.

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Detection and Characterization

Spectroscopic techniques are essential for the identification and quantification of this compound, either as a standalone detection method or in conjunction with chromatographic separation.

UV-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic absorption in the visible spectrum due to its conjugated azo-naphthol system. Its UV-Vis spectrum typically shows a maximum absorption wavelength (λmax) around 487-490 nm in ethanol (B145695). UV-Vis detectors are commonly used in HPLC systems to quantify CR2 based on its absorbance at these wavelengths cabidigitallibrary.orgeurofins.com. UV/Vis spectroscopy is also used for qualitative identification by comparing the sample's absorption spectrum to that of a reference standard uni-giessen.defda.govresearchgate.net.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (LC-MS/MS or UPLC-MS/MS), provides highly specific and sensitive detection and identification of this compound. MS detects analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Ionization Techniques: Electrospray ionization (ESI) is commonly used for CR2 analysis, typically in positive ion mode (ESI+) chrom-china.comeurofins.com.

Detection Modes: Techniques like Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS) offer excellent selectivity for targeted quantification, while High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for unambiguous identification chrom-china.comfda.gov.twresearchgate.net.

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Technique | Characteristic Property | Value/Details | Application | Reference |

| UV-Vis Spectroscopy | λmax | ~487-490 nm (in ethanol) | Quantification in HPLC, Qualitative identification | cabidigitallibrary.org |

| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺ | 309.1234 (calculated) | Identification and quantification via mass-to-charge ratio | fda.gov.tw |

| Fragmentation Pattern | Specific ion fragments (e.g., 138.0549, 153.0784) | Confirmation of identity in LC-MS/MS and UPLC-MS/MS | fda.gov.tw |

Compound Name List:

this compound (CR2)

C.I. Solvent Red 80

C.I. Solvent Red 80

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantification

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound due to its ability to measure light absorption at specific wavelengths. The principle relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a sample and the concentration of the analyte.

Wavelength Optimization for Maximum Absorbance

The effectiveness of UV-Vis spectrophotometry hinges on identifying the wavelength at which the analyte exhibits maximum absorbance (λmax). This wavelength is characteristic of the compound's chromophore and provides the highest sensitivity for quantification. For this compound, studies have reported its maximum absorption in the visible spectrum.

| Wavelength (λmax) | Solvent | Reference |

| ~510 nm | Acetone (B3395972) | researchgate.net |

While specific λmax values can vary slightly depending on the solvent and experimental conditions, a peak around 510 nm is indicative of the conjugated π-electron system of the azo-naphthol structure in this compound researchgate.net. Monitoring absorbance at or near this wavelength allows for the most sensitive detection and accurate quantification of the dye.

Interfering Chromophores and Spectral Deconvolution

In complex matrices such as food products, the presence of other colored compounds (interfering chromophores) can absorb light in overlapping spectral regions, leading to inaccurate quantification. These co-extracted substances can originate from the food matrix itself or from other added colorants.

To address spectral interferences, advanced data processing techniques like spectral deconvolution can be employed. Spectral deconvolution aims to resolve a complex spectrum into its individual component spectra, allowing for the isolation and quantification of the target analyte even in the presence of other absorbing species researchgate.net. By analyzing the full UV-Vis spectrum (typically in the range of 200–600 nm for dyes) and applying deconvolution algorithms, analysts can differentiate the absorption signature of this compound from that of other compounds, thereby improving the accuracy of UV-Vis based quantification mdpi.com.

Mass Spectrometry (MS) for Identification and Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides high specificity and sensitivity for identifying and quantifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. When coupled with chromatographic separation techniques, such as Liquid Chromatography (LC) or Ultra-Performance Liquid Chromatography (UPLC), MS becomes indispensable for analyzing complex mixtures.

Electrospray Ionization (ESI) Principles and Applications

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC or UPLC for the analysis of polar and thermally labile compounds like this compound. In ESI, a high voltage is applied to a liquid sample stream, generating charged droplets. As the solvent evaporates from these droplets, gas-phase ions of the analyte are formed, typically as protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode jfda-online.commdpi.com.

For this compound, ESI in positive ion mode is frequently utilized to generate its molecular ion, facilitating its detection and quantification jfda-online.comnih.gov. The efficiency of ESI in producing intact molecular ions makes it highly suitable for initial identification and as a precursor ion for subsequent fragmentation in tandem mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) enhances the specificity and provides structural information by subjecting selected precursor ions to controlled fragmentation. This process involves isolating a specific ion of interest (e.g., the molecular ion of this compound) in the first mass analyzer, fragmenting it in a collision cell (e.g., via Collision-Induced Dissociation - CID), and then analyzing the resulting fragment ions in a second mass analyzer mdpi.com.

The fragmentation pattern obtained from MS/MS analysis serves as a unique fingerprint for the compound, enabling its definitive identification and confirmation, especially in complex matrices where co-eluting compounds might share similar masses. Electron Ionization (EI) mass spectrometry, another ionization technique, has shown fragments for this compound at m/z 261 (loss of –OCH₃) and m/z 233 (loss of –N=N–C₆H₃(OCH₃)₂) . While EI is a harder ionization method, these fragments illustrate the types of structural information that can be derived from mass spectral analysis. LC-MS/MS methods are widely applied for the simultaneous determination of multiple dyes, including this compound, by analyzing specific product ions characteristic of each dye researchgate.netnih.gov.

Multiple Reaction Monitoring (MRM) for Enhanced Selectivity and Sensitivity

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantitative technique used in triple-quadrupole mass spectrometers. It involves monitoring specific, characteristic transitions of precursor ions to product ions. For this compound, this means selecting a specific ion corresponding to the dye and monitoring its transition to a specific fragment ion lcms.czmdpi.com.

This targeted approach significantly reduces background noise and matrix interferences, leading to improved detection limits and quantification accuracy, even at very low concentrations. UPLC-MS/MS methods employing MRM have been developed for the determination of this compound, demonstrating good linearity, sensitivity, and recovery rates.

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery Range | Reference |

| UPLC-MS/MS | 0.05 µg/kg | 0.1 µg/kg | 0.9965 (0.1-100 µg/L) | 84.2% - 94.0% | nih.gov |

| LC-MS/MS | 5.0 µg/kg | 10.0 µg/kg | N/A | N/A | spgykj.com |

| LC-MS/MS | 0.09–0.19 mg kg⁻¹ | 0.26–0.58 mg kg⁻¹ | > 0.99 | 80.9% - 120% | researchgate.netnih.gov |

These performance metrics highlight the capability of MRM-based methods to reliably quantify this compound in various food matrices. The use of MRM, often in conjunction with triggered acquisition, further enhances confidence in identification by ensuring that the monitored transitions and their ratios are consistent with reference standards lcms.cz.

Compound Names Table:

| Common Name | IUPAC Name (or primary identifier) | CAS Number | Colour Index Number | E Number |

| This compound | 1-(2,5-dimethoxyphenylazo)-2-naphthol | 6358-53-8 | C.I. 12156 | E121 |

Sample Preparation and Extraction Protocols

Effective sample preparation is crucial for isolating this compound from complex food matrices and removing interfering substances before instrumental analysis.

Solvent Extraction Techniques

Solvent extraction is a primary step in isolating this compound. Various organic solvents are employed, often in combination or sequentially, to efficiently extract the dye from the sample matrix.

Petroleum Ether: This non-polar solvent has been utilized for the extraction of fat-soluble dyes like this compound from food samples, such as orange peel. The dye is extracted using a Soxhlet-type apparatus with petroleum ether, followed by evaporation of the solvent and redissolving the residue in a more polar solvent like acetonitrile for chromatographic analysis oup.com. In some protocols, a mixture of hexane (B92381) and acetone (3:1 v/v) has been found to efficiently extract this compound from orange and orange juice samples within 30 minutes nih.gov. Petroleum ether has also been used in combination with other solvents like diethyl ether for sorbic acid extraction, indicating its general utility in food matrices fssai.gov.in.

Acetonitrile: Acetonitrile is frequently used as an extraction solvent due to its good extraction yield and favorable properties for subsequent chromatographic analysis. For instance, this compound has been extracted from navel oranges using acetonitrile nih.govresearchgate.netsigmaaldrich.com. In a study analyzing multiple illegal colorants, acetonitrile was used for extraction, followed by clean-up and LC-UV/MS/MS analysis researchgate.nettandfonline.comnih.gov. Acetonitrile is also employed in combination with other solvents, such as methanol and ethyl acetate, for the extraction of various food dyes jfda-online.com.

Other Solvents: Other solvents and solvent mixtures, including hexane/acetone nih.gov, cyclohexane/ethyl acetate spgykj.com, methanol/water mixtures nih.gov, and acidified methanol/acetonitrile/water fda.gov, have also been reported for the extraction of dyes, including this compound, from different food matrices. The choice of solvent often depends on the polarity of the dye and the nature of the food matrix (e.g., aqueous, oily, or solid).

Solid Phase Extraction (SPE) Clean-up Methodologies

Solid Phase Extraction (SPE) is a vital technique for cleaning up crude extracts, removing matrix components that could interfere with the analysis, and concentrating the analyte.

NH₂ (Amino) Cartridges: Amino-phase SPE cartridges are commonly employed for the clean-up of this compound extracts. For example, a method for determining this compound in navel oranges involves extracting the sample with acetonitrile and then cleaning up the extract using an NH₂ solid-phase extraction cartridge nih.govresearchgate.netsigmaaldrich.com. This type of cartridge can effectively retain and separate polar and non-polar compounds, facilitating the removal of co-extracted matrix components.

Other SPE Materials: While NH₂ cartridges are frequently cited, other SPE materials like C18, polyamide, and gel permeation chromatography (GPC) media have also been used for the clean-up of food dyes spgykj.comnih.govfda.goviranarze.ir. The selection of the appropriate SPE sorbent depends on the chemical properties of this compound and the nature of the interfering substances present in the sample matrix.

Matrix Effects and Mitigation Strategies in Complex Samples

Complex food matrices, such as those containing high levels of fats, sugars, or proteins, can introduce matrix effects that influence the accuracy and precision of this compound quantification. These effects can manifest as ion suppression or enhancement in mass spectrometry-based detection, or as background noise and peak distortion in chromatographic methods.

SPE for Interference Removal: SPE techniques, as described above, are primary strategies for mitigating matrix effects by selectively removing co-extracted compounds nih.govresearchgate.net. The use of specific SPE chemistries, such as NH₂ cartridges, is designed to retain the analyte while allowing interfering substances to pass through, or vice versa.

Matrix-Matched Calibration: A common strategy to compensate for matrix effects, particularly in LC-MS/MS analysis, is the use of matrix-matched calibration standards. In this approach, calibration standards are prepared by spiking blank matrix extracts with known concentrations of this compound. This ensures that the standards undergo similar ionization suppression or enhancement as the analytes in the real samples, leading to more accurate quantification researchgate.netmdpi.comnih.gov.

Dilution and Solvent Selection: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, excessive dilution may lead to a loss of sensitivity. The choice of extraction solvent and clean-up procedure also plays a role in minimizing the co-extraction of problematic matrix components nih.govjfda-online.comfda.gov.

Method Validation and Performance Characteristics

Rigorous method validation is essential to ensure that the analytical procedure for this compound is reliable, accurate, and suitable for its intended purpose. Key validation parameters include linearity, LOD, and LOQ.

Linearity and Calibration Curve Development

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Calibration Curve Construction: Calibration curves are typically generated by analyzing a series of standard solutions of this compound prepared at different known concentrations. These standards are processed through the entire analytical method, including extraction and clean-up steps.

Linearity Range and Correlation Coefficients: Studies have reported excellent linearity for this compound analysis using various chromatographic techniques. For example, an UPLC-MS/MS method demonstrated good linearity with a correlation coefficient (r²) of 0.9965 over a concentration range from 0.1 to 100 µg/L nih.govresearchgate.netsigmaaldrich.com. Another LC-UV/MS/MS method showed linearity with R² > 0.99 researchgate.nettandfonline.comnih.gov. HPLC methods have also reported correlation coefficients (r) larger than 0.999 in the range of 0.5 mg/L to 10 mg/L spgykj.com. Matrix-matched calibration curves have also shown excellent linearity, with coefficients of determination (R²) greater than 0.990 over specified ranges mdpi.comnih.gov.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.

Reported LOD and LOQ Values:

An UPLC-MS/MS method reported an LOD of 0.05 µg/kg and an LOQ of 0.1 µg/kg for this compound in navel oranges nih.govresearchgate.netsigmaaldrich.com.

Another LC-UV/MS/MS method reported LODs in the range of 0.09–0.19 mg kg⁻¹ and LOQs of 0.26–0.58 mg kg⁻¹ for a panel of illegal colorants including this compound researchgate.nettandfonline.comnih.gov.

An HPLC method using diode array detection reported detection limits of 2.0 mg/kg for this compound spgykj.com.

A microwave-assisted extraction followed by LC-MS/MS analysis yielded LOQs of 5 μg/kg for this compound in orange and orange juice samples nih.gov.

An HPLC-UV method for this compound in citrus samples reported an LOD of 0.003 mg/kg and an LOQ of 0.01 mg/kg cabidigitallibrary.org.

These values indicate that modern analytical techniques, particularly LC-MS/MS, offer high sensitivity for the detection and quantification of this compound, even at trace levels in food products.

Accuracy (Recoveries) and Precision (RSDs) Assessment

Method validation for this compound analysis typically involves evaluating its accuracy, often expressed as recovery percentage, and its precision, typically reported as relative standard deviation (RSD). These parameters are determined by analyzing samples spiked with known concentrations of this compound. Several studies employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have reported robust accuracy and precision data.

For instance, a study utilizing LC-UV and LC-MS/MS methods for the simultaneous detection of several illegal colorants, including this compound, reported recovery rates ranging from 80.9% to 120% with relative standard deviations (RSDs) below 12% researchgate.nettandfonline.comnih.gov. Another investigation employing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound in navel oranges achieved average recoveries between 84.2% and 94.0% across three spiking levels (1.0, 10.0, and 100.0 µg/kg), with corresponding RSDs ranging from 2.86% to 10.15% nih.govresearchgate.net.

A microwave-assisted extraction followed by LC-MS/MS analysis demonstrated recoveries between 77.5% and 87.6% with RSDs below 7.3% in orange and orange juice samples nih.gov. While not directly analyzing this compound, studies validating methods for other compounds in similar matrices, such as pesticides in citrus fruits, have reported satisfactory recovery values generally between 70% and 120% with RSDs not exceeding 20% nih.govmdpi.com. Similarly, an HPLC method for limonene (B3431351) in citrus essential oils showed accurate recoveries between 83.5% and 92% with an RSD of 0.6412% ufn.edu.br.

These findings collectively indicate that validated chromatographic methods provide reliable accuracy and precision for the quantification of this compound in various food matrices.

Table 1: Summary of Accuracy (Recovery %) and Precision (RSD %) for this compound Analytical Methods

| Method Type | Matrix | Recovery Range (%) | RSD Range (%) | Reference(s) |

| LC-UV/LC-MS/MS | Various Foods | 80.9 – 120 | < 12 | researchgate.nettandfonline.comnih.gov |

| UPLC-MS/MS | Navel Orange | 84.2 – 94.0 | 2.86 – 10.15 | nih.govresearchgate.net |

| Microwave-Assisted Extraction + LC-MS/MS | Orange/Orange Juice | 77.5 – 87.6 | < 7.3 | nih.gov |

| HPLC (Limonene) | Citrus Essential Oils | 83.5 – 92 | 0.64 – 0.86 | ufn.edu.br |

| HPLC (General Validation) | Various Matrices | 70 – 120 | ≤ 20 | nih.govmdpi.com |

Measurement Uncertainty Estimation in Quantitative Analysis

Measurement uncertainty is a critical parameter that quantifies the doubt associated with a measurement result. For this compound analysis, this involves estimating the combined effects of various sources of uncertainty, such as the purity of standards, calibration linearity, instrumental variability, and sample preparation.

Application of Reference Materials in Analytical Quality Control

The use of certified reference materials (CRMs) and analytical standards is fundamental to ensuring the quality and reliability of analytical measurements for this compound. These materials serve as benchmarks for method calibration, validation, and ongoing quality control.

This compound is commercially available as an analytical standard, typically with a purity of ≥98.5% as determined by HPLC sigmaaldrich.comnacchemical.com. These high-purity standards are essential for establishing calibration curves, which are used to accurately quantify the analyte in unknown samples. Furthermore, analytical standards are utilized in recovery studies to assess method accuracy and in spike-and-recovery experiments to monitor the performance of the analytical system over time.

In the broader context of analytical quality control, reference materials play a vital role in:

Method Calibration: Ensuring that instrument responses are accurately related to analyte concentrations.

Method Validation: Providing known concentrations to assess parameters like linearity, accuracy, and precision nih.govmdpi.comufn.edu.brbohrium.comcore.ac.ukeuropa.euiik.ac.id.

Quality Assurance: Participating in proficiency testing schemes or running internal quality control samples to monitor laboratory performance and detect any systematic errors.

The availability and proper use of this compound analytical standards are thus indispensable for laboratories performing quantitative analysis to meet regulatory requirements and ensure the integrity of their results.

Environmental Chemistry and Fate of Citrus Red 2

Abiotic Transformation Pathways

Abiotic transformation involves the chemical alteration of a compound without the involvement of living organisms. For Citrus Red 2, these pathways primarily include reactions initiated by light (photodegradation) and chemical oxidants.

Photodegradation is a primary abiotic route for the transformation of many dye molecules. This compound possesses structural features, known as chromophores, that allow it to absorb light energy, which can initiate its decomposition. The molecule contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by natural sunlight nih.govechemi.com.

The degradation mechanism for azo dyes often involves an initial attack on the azo bond (–N=N–), which is the most electronically active site in the molecule researchgate.net. In photocatalytic systems, this process is facilitated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents mdpi.comuctm.edu. While specific kinetic studies for this compound are not widely available, the photodegradation of similar azo dyes has been shown to follow pseudo-first-order kinetics, where the rate of reaction appears to be dependent on the concentration of only the dye researchgate.netmdpi.commdpi.comnih.gov.

| Parameter | Description | Finding for Structurally Similar Azo Dyes |

| Kinetic Model | Describes the rate at which the dye degrades. | Often follows a pseudo-first-order kinetic model mdpi.commdpi.comnih.gov. |

| Primary Reaction Site | The part of the molecule most susceptible to attack. | The azo bond (–N=N–) is the most active site for oxidative attack researchgate.net. |

| Catalytic Mechanism | Process involving a catalyst to speed up degradation. | In photocatalysis (e.g., with TiO₂), degradation is driven by hydroxyl radicals (•OH) formed on the catalyst surface mdpi.comuctm.edu. |

This table presents generalized findings for azo dyes due to limited specific data for this compound.

The photodegradation process is initiated when the dye molecule absorbs photons of a specific energy level. For this compound, this degradation is triggered by light in the ultraviolet (UV) spectrum, specifically at wavelengths longer than 290 nm, which are present in sunlight nih.govechemi.com. Studies on the photocatalytic degradation of other dyes frequently utilize UV-C lamps or simulated solar light to provide the necessary energy researchgate.netmdpi.com. The rate of photodegradation is generally dependent on the intensity of the light source; higher intensity provides more photons, which can increase the rate of formation of reactive species and thus accelerate the degradation of the dye.

The breakdown of this compound through abiotic processes is expected to yield smaller aromatic compounds. Cleavage of the azo linkage is a key degradation step. While direct photolytic byproducts have not been exhaustively documented, anaerobic reductive cleavage is known to produce specific aromatic amines: 1-amino-2,5-dimethoxybenzene and 2-hydroxy-1-napthylamine echemi.com. Oxidative processes, which can occur during photodegradation, are expected to break down the molecule into different products. The oxidation of the azo bond and aromatic rings can lead to the formation of intermediates such as quinones and carboxylic acids before potential mineralization to carbon dioxide and water .

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. However, this compound is not expected to undergo hydrolysis under typical environmental conditions nih.govechemi.com. The molecule lacks functional groups, such as esters or amides in susceptible positions, that are readily broken down by water nih.gov. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.

This compound can be chemically transformed through reactions with strong oxidizing agents . Common oxidants used in water treatment, such as ozone (O₃) and hydrogen peroxide (H₂O₂), can degrade the dye. Ozone is a powerful oxidant that rapidly attacks the chromophoric groups in dyes, leading to decolorization and degradation researchgate.net. While hydrogen peroxide alone may not be highly effective against stable dye molecules, its efficacy is greatly enhanced in the presence of catalysts or UV light mdpi.commdpi.com. The reaction with these oxidants typically targets the azo bond and hydroxyl groups, breaking the molecule into smaller, fragmented compounds like quinones and carboxylic acids .

| Oxidizing Agent | Expected Transformation Products |

| Ozone (O₃) | Cleavage of the azo bond and aromatic rings, leading to smaller organic acids and aldehydes researchgate.net. |

| Hydrogen Peroxide (H₂O₂) | When activated (e.g., by Fe²⁺ or UV), generates hydroxyl radicals that lead to fragmented aromatic compounds, quinones, and carboxylic acids mdpi.com. |

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to mineralize persistent organic pollutants. These methods are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH) atlantis-press.comijcce.ac.ir. The hydroxyl radical has a very high oxidation potential and can non-selectively degrade a wide range of organic compounds, including azo dyes.

Common AOPs applicable to dye degradation include:

Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide and iron(II) ions (Fe²⁺) to produce hydroxyl radicals. The process is significantly accelerated by UV light (photo-Fenton) mdpi.commdpi.com.

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that react with water and oxygen to form hydroxyl radicals researchgate.netencyclopedia.pub.

Ozonation-based AOPs: Combining ozone with UV light or hydrogen peroxide (O₃/H₂O₂) enhances the production of hydroxyl radicals, leading to faster and more complete degradation than ozonation alone researchgate.net.

Studies on structurally related azo dyes have demonstrated the high efficiency of AOPs. For instance, a Fenton-like process using cobalt ferrite (B1171679) to activate persulfate was able to achieve nearly 100% removal of Direct Red 80, a complex azo dye. The degradation was driven by the generation of superoxide (B77818) radicals and singlet oxygen and was further accelerated by UV light nih.gov. Such findings indicate that AOPs represent a viable and effective technology for the complete degradation of recalcitrant dyes like this compound in wastewater.

| AOP Method | Key Reagents/Components | Primary Oxidizing Species |

| Fenton | Fe²⁺, H₂O₂ | •OH (Hydroxyl Radical) |

| Photo-Fenton | Fe²⁺, H₂O₂, UV Light | •OH (Hydroxyl Radical) |

| Photocatalysis | TiO₂, UV Light | •OH (Hydroxyl Radical) |

| O₃/H₂O₂ | Ozone, Hydrogen Peroxide | •OH (Hydroxyl Radical), O₃ |

| Persulfate/CoFe₂O₄/UV | Persulfate, Cobalt Ferrite, UV Light | SO₄•⁻ (Sulfate Radical), O₂•⁻ (Superoxide Radical), ¹O₂ (Singlet Oxygen) |

This table summarizes various AOPs and their components, which are generally applicable to azo dye degradation.

Oxidative Transformation Processes (e.g., Ozonation, H2O2)

Role of Reactive Oxygen Species (ROS) Generation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS) to degrade persistent organic pollutants, including azo dyes. mdpi.comijcce.ac.ir The primary ROS involved are hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules. mdpi.comhydrogenlink.com

The generation of ROS for dye degradation is often achieved through processes like photocatalysis. In photocatalysis, a semiconductor material, such as titanium dioxide (TiO2), absorbs light energy, leading to the formation of electron-hole pairs. tandfonline.comiitm.ac.in These charge carriers react with water and oxygen molecules adsorbed on the catalyst's surface to produce ROS, including hydroxyl radicals and superoxide radical anions (•O₂⁻). nih.govmdpi.com These reactive species then attack the azo dye molecules, leading to the cleavage of the chromophoric azo bond (–N=N–) and the breakdown of the aromatic rings, ultimately resulting in the mineralization of the dye into simpler, less harmful compounds like carbon dioxide and water. hydrogenlink.comiitm.ac.in The effectiveness of these processes is influenced by factors such as pH, catalyst concentration, and light intensity, which affect both the surface charge of the dye and the rate of ROS generation. mdpi.commdpi.com While specific studies on this compound are limited, the principles of AOPs and ROS-mediated degradation are broadly applicable to azo dyes of its class.

Biotic Transformation and Bioremediation Research

The biological breakdown of azo dyes is a key area of research for environmental remediation. Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade these synthetic compounds, offering a more environmentally friendly and cost-effective alternative to conventional physicochemical treatments. mdpi.comnih.govnih.gov

Microbial Degradation Mechanisms of Azo Dyes

The microbial degradation of azo dyes is a complex process, typically involving a two-stage mechanism. The initial and most critical step is the reductive cleavage of the azo bond, which leads to the decolorization of the dye and the formation of aromatic amines. nih.govmdpi.commdpi.com These amines, which can be toxic, are then typically mineralized under different environmental conditions. mdpi.comniscpr.res.in

Role of Azoreductases in Azo Bond Cleavage

The key enzymes responsible for the initial cleavage of the azo bond are azoreductases. mdpi.comijcmas.comscholarsresearchlibrary.com These enzymes catalyze the reductive cleavage of the –N=N– bond, using electron donors such as NADH or NADPH. scholarsresearchlibrary.comresearchgate.netrsc.org The reaction results in the formation of colorless aromatic amines. scholarsresearchlibrary.com Azoreductases are found in a wide variety of microorganisms and can be active under both anaerobic and aerobic conditions, although their efficiency is often higher in the absence of oxygen. mdpi.comresearchgate.net Oxygen can compete with the azo dye for the reducing equivalents (electrons) from NADH, thus inhibiting the azoreductase activity. scholarsresearchlibrary.com Some azoreductases are flavin-dependent, utilizing cofactors like FMN to shuttle electrons to the azo bond in a "ping-pong" mechanism. researchgate.netacs.org The broad substrate specificity of many azoreductases allows them to act on a variety of azo dyes. researchgate.net

Photodegradation Mechanisms and Kinetics

Aerobic vs. Anaerobic Degradation Pathways

The complete biodegradation of azo dyes like this compound typically requires a sequence of anaerobic and aerobic conditions. bioline.org.brcdnsciencepub.comomicsonline.org

Anaerobic Degradation: The initial and critical step of azo bond cleavage occurs most efficiently under anaerobic (oxygen-deficient) conditions. acs.orgopenbiotechnologyjournal.com In this anoxic environment, microorganisms utilize the azo dye as an electron acceptor, leading to the reductive cleavage of the azo linkage by azoreductases. nih.govmdpi.com This process results in the decolorization of the effluent but generates intermediate aromatic amines, which can be hazardous. bioline.org.brresearchgate.net

Aerobic Degradation: The aromatic amines produced during the anaerobic phase are generally resistant to further degradation under anaerobic conditions. wur.nl However, these amines can often be completely mineralized into carbon dioxide, water, and inorganic ions by a different set of microorganisms under aerobic (oxygen-rich) conditions. niscpr.res.inijcmas.comwur.nl Therefore, a sequential anaerobic-aerobic treatment is considered the most effective strategy for the complete mineralization of azo dyes, addressing both color and toxicity. bioline.org.brcdnsciencepub.comacs.org Some bacteria, however, do possess oxygen-tolerant azoreductases and can initiate decolorization under aerobic conditions. ijcmas.comnih.gov

Mineralization Processes and End-Product Analysis

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide, water, and mineral salts. mdpi.comderpharmachemica.com For azo dyes, this involves not only the initial decolorization through azo bond cleavage but also the subsequent breakdown of the resulting aromatic amines. omicsonline.orgfrontiersin.org

The end-products of complete mineralization are generally non-toxic. hydrogenlink.comderpharmachemica.com However, incomplete degradation can lead to the accumulation of intermediate aromatic amines, which are often more toxic and carcinogenic than the parent dye molecule. nih.govresearchgate.net Therefore, analyzing the final products is crucial in bioremediation studies. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify the intermediate and final products of degradation, confirming the extent of mineralization and the breakdown of the aromatic structure. derpharmachemica.comfrontiersin.orgrsc.org The disappearance of the original dye's characteristic spectral peaks and the appearance of new peaks corresponding to smaller molecules indicate successful biotransformation. frontiersin.org

Specific Microbial Systems for Dye Biotransformation

A wide array of microorganisms has been investigated for their ability to decolorize and degrade azo dyes. The selection of a suitable microbial system depends on factors like the dye's chemical structure and the operational conditions of the treatment process.

Table 1: Examples of Microbial Systems for Azo Dye Degradation

| Microbial Category | Specific Examples | Target Dyes | Key Findings | Reference(s) |

|---|---|---|---|---|

| Bacteria (Pure Cultures) | Lysinibacillus sphaericus | Joyfix Red RB, Reactive Yellow F3R | Effective decolorization and degradation through azoreductase action. | frontiersin.org |

| Escherichia coli | Basic Orange 2 | High degradation rate (80.92%) under optimized conditions. | mdpi.com | |

| Aeromonas sp. | Reactive Black | Degradation under anaerobic conditions with subsequent aerobic mineralization of amines. | mdpi.com | |

| Bacteria (Consortia) | Bacillus circulans, Bacillus subtilis, Terribacillus gorriensis | Mixed Azo Dyes | Consortium showed higher degradation efficiency than individual strains. | nih.gov |

| Pseudomonas sp. and A. ododrans | - | Co-culture demonstrated synergistic effects in dye degradation. | tandfonline.com | |

| Fungi | Phanerochaete chrysosporium | Reactive Black 5, Direct Yellow 27 | Decolorization >80% via biosorption and biodegradation by ligninolytic enzymes. | nih.gov |

| Aspergillus niger | Congo Red | Complete decolorization within 6 days. | core.ac.uk | |

| Cladosporium herbarum | Azo-blue dye | Achieved 80% decolorization. | biotech-asia.org |

| Algae | Chlorella vulgaris, Anabaena oryzae | Orange G | Efficient decolorization and degradation to aromatic amines. | nih.gov |

Bacterial systems, both as pure cultures and consortia, are widely studied due to their metabolic versatility and rapid growth. mdpi.com Microbial consortia often exhibit enhanced degradation capabilities compared to single strains because of synergistic metabolic activities, where different species can degrade various intermediates. mdpi.comopenbiotechnologyjournal.com Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective as they secrete powerful, non-specific extracellular enzymes such as laccases and peroxidases that can degrade a wide range of complex aromatic compounds, including dyes. ijcmas.comnih.govresearchgate.net Algae have also been shown to decolorize azo dyes, primarily through the action of azoreductases. nih.govnih.gov

Phytoremediation Potential for Dye Removal

Phytoremediation is an emerging technology that uses plants to clean up contaminated environments. scientifictemper.com Plants can contribute to the removal of azo dyes from soil and water through several mechanisms, including absorption and accumulation of the dye, and degradation by enzymes released from their roots. scientifictemper.comnih.gov The rhizosphere, the soil region directly influenced by root secretions, provides a suitable environment for microbial proliferation, which can further aid in dye degradation. scientifictemper.com

Studies have shown that plants can absorb azo dyes from wastewater, which facilitates decolorization. nih.gov For instance, sunflowers have demonstrated the ability to remove azo dyes like Amido black and Orange G primarily through uptake. scientific.net The effectiveness of phytoremediation is dependent on the plant species and the specific chemical and physical properties of the dye. scientific.netijrrjournal.com The association between plants and microbes can be particularly effective, as it can create the combined anaerobic and aerobic conditions needed for complete azo dye mineralization. nih.gov

Adsorption and Sequestration in Environmental Matrices

Adsorption Mechanisms of Azo Dyes to Environmental Solids

Adsorption is a key process governing the fate of azo dyes in the environment, involving the accumulation of the dye molecules onto the surface of solid materials such as soil, sediment, and biomass. frontiersin.orgtum.de This process does not degrade the dyes but transfers them from the aqueous phase to a solid phase, which can reduce their immediate bioavailability and toxicity. frontiersin.org The efficiency of adsorption depends on the characteristics of both the dye (e.g., molecular structure, charge) and the adsorbent (e.g., surface area, porosity, functional groups). tum.denih.gov

Several interaction mechanisms are responsible for the adsorption of azo dyes onto environmental solids:

Electrostatic Interactions: This is a primary mechanism, especially for anionic azo dyes. The surface charge of the adsorbent, which is often pH-dependent, plays a crucial role. In acidic conditions, the surface of many adsorbents becomes positively charged, attracting anionic dyes. frontiersin.orgtum.de

Hydrogen Bonding: The presence of functional groups like hydroxyl (-OH) and amino (-NH2) on the adsorbent surface can form hydrogen bonds with the nitrogen and oxygen atoms in the azo dye structure. frontiersin.orgnih.gov

π-π Interactions: These interactions can occur between the aromatic rings of the azo dye and aromatic structures present in the adsorbent material, such as the lignin (B12514952) component of biomass. frontiersin.orgnih.gov

Van der Waals Forces: These are weak, non-specific attractions between the dye molecules and the adsorbent surface.

The adsorption process is influenced by several factors, including pH, temperature, initial dye concentration, and adsorbent dosage. frontiersin.orgresearchgate.netiwaponline.com Typically, the adsorption of anionic azo dyes is favored at lower pH values. frontiersin.org The process often follows established isotherm models like the Langmuir and Freundlich models, which describe the equilibrium distribution of the dye between the solid and liquid phases. frontiersin.orgtum.de Kinetic models, such as the pseudo-second-order model, are frequently used to describe the rate of adsorption. tum.denih.gov Due to their properties, azo dyes like this compound are expected to partition strongly to bottom sediments, where they may undergo further transformation. nih.govepa.gov

Application of Nanomaterials in Dye Adsorption and Degradation

The unique properties of nanomaterials, including their high surface-area-to-volume ratio, have made them a focal point in the development of advanced water treatment technologies. Their application in the adsorption and degradation of dyes like this compound is a promising area of research.

Metal Oxide Nanoparticles (TiO₂, ZnO, Fe₃O₄)

Metal oxide nanoparticles are widely investigated for their potential in environmental remediation.